Cas no 57523-13-4 ((3-Methylthietan-3-yl)methanol)

(3-Methylthietan-3-yl)methanol structure
57523-13-4 structure
商品名:(3-Methylthietan-3-yl)methanol
CAS番号:57523-13-4
MF:C5H10OS
メガワット:118.1973
MDL:MFCD19982771
CID:1074068
PubChem ID:15773547

(3-Methylthietan-3-yl)methanol 化学的及び物理的性質

名前と識別子

    • (3-Methylthietan-3-yl)methanol
    • MDL: MFCD19982771
    • インチ: InChI=1S/C5H10OS/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3
    • InChIKey: DGKBZCVRJYWBAE-UHFFFAOYSA-N
    • ほほえんだ: CC1(CO)CSC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 7
  • 回転可能化学結合数: 1

(3-Methylthietan-3-yl)methanol セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

(3-Methylthietan-3-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-216051-0.1g
(3-methylthietan-3-yl)methanol
57523-13-4 95%
0.1g
$58.0 2023-09-16
Enamine
EN300-216051-5.0g
(3-methylthietan-3-yl)methanol
57523-13-4 95%
5.0g
$660.0 2023-02-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2808-1G
(3-methylthietan-3-yl)methanol
57523-13-4 95%
1g
¥ 1,293.00 2023-04-06
TRC
B497693-50mg
(3-methylthietan-3-yl)methanol
57523-13-4
50mg
$ 70.00 2022-06-07
TRC
B497693-500mg
(3-methylthietan-3-yl)methanol
57523-13-4
500mg
$ 365.00 2022-06-07
Chemenu
CM539929-1g
(3-Methylthietan-3-yl)methanol
57523-13-4 95%+
1g
$*** 2023-05-30
Enamine
EN300-216051-0.25g
(3-methylthietan-3-yl)methanol
57523-13-4 95%
0.25g
$83.0 2023-09-16
Enamine
EN300-216051-10g
(3-methylthietan-3-yl)methanol
57523-13-4 95%
10g
$978.0 2023-09-16
1PlusChem
1P00F1GP-1g
(3-Methylthietan-3-yl)methanol
57523-13-4 95%
1g
$187.00 2023-12-16
A2B Chem LLC
AH00937-1g
(3-Methylthietan-3-yl)methanol
57523-13-4 95%
1g
$164.00 2024-04-19

(3-Methylthietan-3-yl)methanol 関連文献

(3-Methylthietan-3-yl)methanolに関する追加情報

Comprehensive Overview of (3-Methylthietan-3-yl)methanol (CAS No. 57523-13-4): Properties, Applications, and Industry Insights

(3-Methylthietan-3-yl)methanol (CAS No. 57523-13-4) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This sulfur-containing alcohol, characterized by a thietane ring and a hydroxymethyl group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C5H10OS, reflects a balance of reactivity and stability, making it valuable for fine chemical synthesis and drug discovery applications.

Recent trends in green chemistry have spurred interest in sulfur heterocycles like (3-Methylthietan-3-yl)methanol, as researchers explore sustainable alternatives to traditional reagents. The compound's chiral center at the 3-position also makes it relevant for asymmetric synthesis, addressing growing demand for enantioselective methodologies in API production. Analytical techniques such as GC-MS and NMR spectroscopy confirm its purity, while computational studies predict favorable ADMET properties for potential pharmaceutical use.

In material science, 57523-13-4 demonstrates promise as a building block for functional polymers. Its dual functionality allows incorporation into macromolecular structures with tailored properties, responding to industry needs for high-performance materials. Patent analyses reveal increasing applications in electronic materials and liquid crystal formulations, particularly where sulfur's polarizability enhances optoelectronic characteristics.

The synthesis of (3-Methylthietan-3-yl)methanol typically involves ring-closing reactions of appropriately substituted precursors, with recent literature emphasizing catalytic methods to improve atom economy. Process chemists highlight its advantage as a conformationally constrained scaffold compared to acyclic analogs, offering improved metabolic stability in bioactive molecules. These attributes align with current medicinal chemistry strategies targeting GPCRs and ion channels.

From a commercial perspective, CAS 57523-13-4 occupies a niche but growing segment in the specialty chemicals market. Suppliers increasingly offer custom scale-up services to meet research demands, with purity specifications typically exceeding 97%. Regulatory assessments confirm its compliance with major chemical inventories (TSCA, REACH), facilitating global trade. Storage recommendations emphasize protection from oxidation due to the thioether functionality.

Emerging applications in agrochemicals leverage the compound's bioactivity profile, particularly in plant growth regulation formulations. Its logP value (~1.2) suggests favorable membrane permeability, explaining recent investigations as a prodrug carrier moiety. These developments coincide with industry shifts toward precision agriculture solutions and targeted delivery systems.

Quality control protocols for (3-Methylthietan-3-yl)methanol employ advanced chromatographic methods, with HPLC-UV being standard for batch certification. Researchers emphasize the importance of monitoring ring-opening byproducts during storage, particularly under acidic conditions. Thermal analysis (DSC) reveals a melting point range of 45-48°C, with decomposition onset above 180°C under inert atmosphere.

The scientific literature documents innovative derivatization pathways for 57523-13-4, including click chemistry modifications of the hydroxyl group and Pd-catalyzed couplings of the thietane ring. Such transformations enable rapid generation of structure-activity relationship libraries, accelerating lead optimization in drug discovery programs. Computational modeling suggests potential as a hydrogen bond donor in molecular recognition systems.

Environmental fate studies indicate moderate biodegradability for (3-Methylthietan-3-yl)methanol, with hydrolysis being the primary degradation pathway under neutral conditions. These findings support its inclusion in benign by design initiatives, aligning with OECD green chemistry principles. Life cycle assessments compare favorably against analogous oxygen-containing heterocycles in terms of process mass intensity.

Future research directions likely focus on expanding the compound's utility in bioconjugation chemistry and metal-organic frameworks. The unique geometry of the thietane ring presents opportunities for designing molecular machines and supramolecular assemblies. As synthetic methodologies advance, CAS 57523-13-4 may see expanded use in catalysis and energy storage materials, reflecting broader industry trends toward multifunctional building blocks.

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